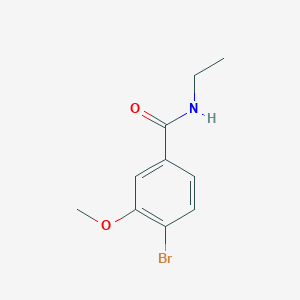

4-Bromo-N-ethyl-3-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-ethyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEYQSBEXINSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674715 | |

| Record name | 4-Bromo-N-ethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-41-2 | |

| Record name | 4-Bromo-N-ethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N-ethyl-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-N-ethyl-3-methoxybenzamide, a substituted benzamide with potential applications in pharmaceutical research and development. This document delves into its chemical and physical properties, synthesis, reactivity, and potential biological significance, offering a valuable resource for professionals in the field.

Core Compound Identity and Properties

This compound is a halogenated aromatic compound. Its structure features a benzamide core with bromo, ethyl, and methoxy substituents, which contribute to its unique physicochemical characteristics. It is typically encountered as a white solid and is noted for its use in pharmaceutical research.[1]

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1072944-41-2 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White solid | [1] |

| Predicted LogP | 2.59830 | [1] |

Chemical Structure

The chemical structure of this compound is fundamental to understanding its reactivity and potential biological interactions.

Caption: 2D Chemical Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process: the preparation of the carboxylic acid precursor, 4-bromo-3-methoxybenzoic acid, followed by an amide coupling reaction with ethylamine.

Synthesis of 4-bromo-3-methoxybenzoic acid

The precursor, 4-bromo-3-methoxybenzoic acid, can be synthesized via the bromination of 3-methoxybenzoic acid.

Caption: General reaction scheme for the synthesis of 4-bromo-3-methoxybenzoic acid.

Amide Coupling to form this compound

The final product is synthesized through the coupling of 4-bromo-3-methoxybenzoic acid with ethylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.

Exemplary Protocol for Amide Bond Formation:

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add ethylamine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Sources

An In-depth Technical Guide to 4-Bromo-N-ethyl-3-methoxybenzamide (CAS 1072944-41-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-ethyl-3-methoxybenzamide, a substituted benzamide that holds potential as a key intermediate in pharmaceutical and agrochemical research. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and essential safety and handling information.

Introduction and Chemical Identity

This compound is a synthetic organic compound characterized by a central benzamide core.[1] The structure features a bromine atom and a methoxy group at the 4- and 3-positions of the benzene ring, respectively, and an N-ethyl substituent on the amide nitrogen. This distinct substitution pattern makes it a valuable building block for creating more complex molecules with potential biological activity.

Key Identifiers:

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings. The following table summarizes its key computed and reported properties.

| Property | Value | Source |

| Appearance | White solid | [1] |

| Molecular Weight | 258.115 | [1] |

| LogP | 2.59830 | [1] |

| PSA (Polar Surface Area) | 38.33000 | [1] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and ethylamine. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Below is a detailed, field-proven protocol for this synthesis.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, a common and efficient choice for amide bond formation.[4]

Materials:

-

4-Bromo-3-methoxybenzoic acid

-

Ethylamine (as a solution in THF or as hydrochloride salt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

-

Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add ethylamine (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench by adding water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectra are proprietary to suppliers, the expected characterization data would include:

-

¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the methoxy group (singlet), and the aromatic protons.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (including those bonded to bromine and the methoxy group), and the carbons of the ethyl and methoxy groups.

-

LC-MS: A peak corresponding to the mass of the protonated molecule [M+H]⁺.

-

HPLC: A single major peak indicating the purity of the compound.[3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Handling: Avoid contact with skin and eyes.[6] Avoid inhalation of dust.[6] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry and cool place.[3][6]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6]

-

Inhalation: Move the person to fresh air.[6]

-

Ingestion: If swallowed, rinse mouth with water. Seek medical attention.[5]

Potential Applications

Substituted benzamides are a class of compounds with a wide range of biological activities. This compound, with its specific substitution pattern, serves as a versatile intermediate in the synthesis of more complex molecules for:

-

Pharmaceutical Research: As a building block for the development of novel therapeutic agents.[1]

-

Agrochemical Development: In the synthesis of new pesticides and herbicides.

-

Materials Science: For the creation of novel polymers and other advanced materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. The synthesis protocol outlined in this guide provides a reliable method for its preparation in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this compound. Its potential for use in the development of new pharmaceuticals and other advanced materials makes it a compound of significant interest to the scientific community.

References

-

4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. (n.d.). Retrieved January 19, 2026, from [Link]

-

N-Ethyl 4-bromo-3-methoxybenzamide | 1072944-41-2 | C10H12BrNO2 | Appchem. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic data of 4-Bromo-N-ethyl-3-methoxybenzamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-ethyl-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₂BrNO₂ and it has a molecular weight of 258.11 g/mol .[1] Accurate structural elucidation and purity assessment are paramount for its use in any research or development context. Spectroscopic methods offer a powerful, non-destructive suite of tools for the unambiguous confirmation of its chemical identity.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique. As a senior application scientist, the focus here is not merely on the data itself, but on the rationale behind the expected results and the experimental considerations necessary to obtain high-quality, reliable spectra. We will explore Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow: A Multi-Technique Approach

The structural characterization of a novel or synthesized compound like this compound relies on a synergistic analytical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they provide orthogonal, confirmatory data that builds a high-confidence profile of the molecule.[2]

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme will be used.

Caption: Structure and atom numbering scheme for this compound.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[3]

-

Instrumentation: Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are sufficient for a good signal-to-noise ratio.[2]

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[2]

¹H NMR: Data Interpretation (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| NH | ~8.0 - 8.5 | Broad Singlet | - | 1H | The amide proton is typically deshielded and can exhibit broadening due to quadrupole effects from the nitrogen atom and potential hydrogen bonding. |

| H-6 | ~7.6 | Doublet | J ≈ 8.0 | 1H | This proton is ortho to the electron-withdrawing carbonyl group and is coupled to H-5. |

| H-2 | ~7.4 | Doublet | J ≈ 2.0 | 1H | This proton is ortho to the methoxy group and meta to the carbonyl group. It shows small coupling to H-6. |

| H-5 | ~7.2 | Doublet of Doublets | J ≈ 8.0, 2.0 | 1H | This proton is ortho to the bromine atom and is coupled to both H-6 and H-2. |

| OCH₃ | ~3.9 | Singlet | - | 3H | Methoxy protons are singlets and typically appear in this region. |

| N-CH₂ (C1') | ~3.5 | Quartet | J ≈ 7.2 | 2H | The methylene protons are adjacent to the nitrogen and are split by the three methyl protons. |

| CH₃ (C2') | ~1.2 | Triplet | J ≈ 7.2 | 3H | The methyl protons are split into a triplet by the two adjacent methylene protons. |

¹³C NMR: Data Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C7) | ~167 | The carbonyl carbon of an amide is highly deshielded and appears in the characteristic downfield region. |

| C-3 | ~156 | Aromatic carbon attached to the electron-donating methoxy group, appearing downfield. |

| C-1 | ~135 | Quaternary carbon attached to the carbonyl group. |

| C-5 | ~130 | Aromatic CH carbon adjacent to the bromine-substituted carbon. |

| C-6 | ~128 | Aromatic CH carbon ortho to the carbonyl group. |

| C-4 | ~118 | Aromatic carbon directly bonded to bromine; its shift is influenced by the heavy atom effect. |

| C-2 | ~112 | Aromatic CH carbon ortho to the methoxy group. |

| OCH₃ | ~56 | The carbon of the methoxy group. |

| N-CH₂ (C1') | ~40 | The methylene carbon attached to the nitrogen. |

| CH₃ (C2') | ~15 | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation (Thin Film Method): Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[4][5]

-

Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

IR: Data Interpretation (Predicted)

The IR spectrum will confirm the presence of the key amide and aromatic functional groups. Hydrogen bonding in the solid state can cause shifts and broadening of certain peaks, particularly the N-H stretch.[6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | ~3300 | Medium-Strong | Characteristic of a secondary amide. This band is expected to be relatively broad due to hydrogen bonding in the solid state.[6] |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak | Typical for C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch | ~2975-2850 | Medium | Corresponds to the stretching vibrations of the C-H bonds in the ethyl group. |

| C=O Stretch (Amide I) | ~1640 | Strong | This is one of the most characteristic and intense absorptions for an amide. |

| N-H Bend (Amide II) | ~1540 | Medium-Strong | This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations. |

| Aromatic C=C Stretch | ~1600, ~1470 | Medium | Skeletal vibrations of the benzene ring. |

| C-O Stretch | ~1250, ~1030 | Strong | Asymmetric and symmetric stretching of the aryl-ether bond of the methoxy group. |

| C-Br Stretch | ~680-550 | Medium | The carbon-bromine stretch appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

MS: Data Interpretation (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine.

-

Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two molecular ion peaks of nearly equal intensity at m/z 257 and m/z 259 . This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.

-

Major Fragmentation Pathways: For aromatic amides, the most common fragmentation involves the cleavage of bonds adjacent to the carbonyl group (α-cleavage).[7][8]

Caption: Predicted major fragmentation pathway for this compound under Electron Ionization (EI).

-

Formation of the Benzoyl Cation (m/z 214/216): The most favorable cleavage is the loss of the ethylamino radical (•NHCH₂CH₃) to form the stable 4-bromo-3-methoxybenzoyl cation.[7][9] This will be a very prominent peak.

-

Loss of Carbon Monoxide (m/z 186/188): The benzoyl cation can subsequently lose a neutral molecule of carbon monoxide (CO) to form the 4-bromo-3-methoxyphenyl cation.[8]

-

Loss of Ethyl Radical (m/z 228/230): Cleavage of the N-ethyl bond can lead to the loss of an ethyl radical (•C₂H₅), although this is generally less favored than the formation of the benzoyl cation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. NMR spectroscopy elucidates the specific connectivity of the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups (amide, methoxy, aromatic ring), and mass spectrometry establishes the molecular weight and provides structural clues through predictable fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the structural assignment, a critical requirement for any downstream application in research and development.

References

- BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.

- Karakuş, N., et al. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure.

- da Silva, A.B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health.

- da Silva, A.B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry.

- Anbardana, S.Z., et al. (2021). Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF - Supporting Information. Royal Society of Chemistry.

- Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Guidechem. (2023). This compound 1072944-41-2.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- Beilstein Journals. (2016). Supplementary Information.

- UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Royal Society of Chemistry. (2017). Supporting Information.

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pure.uva.nl [pure.uva.nl]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-N-ethyl-3-methoxybenzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing detailed insights into the physicochemical properties, synthesis, and characterization of 4-Bromo-N-ethyl-3-methoxybenzamide.

Introduction

This compound is a substituted benzamide that holds significant interest within pharmaceutical research.[1] Its unique chemical structure, characterized by a bromo and a methoxy group on the benzene ring, as well as an N-ethyl substitution on the amide, makes it a valuable scaffold in the design and synthesis of novel therapeutic agents.[1] Understanding the fundamental properties of this compound is crucial for its application in medicinal chemistry and drug discovery programs. This guide provides an in-depth analysis of its molecular characteristics and outlines a robust methodology for its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 258.11 g/mol | [2] |

| Molecular Formula | C10H12BrNO2 | [1][2] |

| CAS Number | 1072944-41-2 | [1][2] |

| Appearance | White solid | [1] |

| LogP | 2.59830 | [1] |

| Polar Surface Area (PSA) | 38.33 Ų | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Molecular Structure

The structural arrangement of this compound is a key determinant of its chemical reactivity and biological activity. The diagram below illustrates the connectivity of the atoms within the molecule.

Sources

Unlocking the Research Potential of 4-Bromo-N-ethyl-3-methoxybenzamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Promise of a Substituted Benzamide

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on a compound of particular interest: 4-Bromo-N-ethyl-3-methoxybenzamide. While specific research on this molecule is not yet widespread, its structural motifs—a substituted benzamide core—suggest a rich tapestry of potential pharmacological activities. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically-grounded exploration of its potential research applications and the experimental pathways to unlock them. By examining the known bioactivities of structurally related compounds, we can infer and propose logical avenues for investigation, paving the way for new discoveries.

Molecular Profile and Physicochemical Properties

This compound is a white solid with the chemical formula C10H12BrNO2 and a CAS number of 1072944-41-2.[1] Its structure, characterized by a benzene ring substituted with a bromo group, a methoxy group, and an N-ethylbenzamide side chain, provides a unique combination of electronic and steric properties that are hypothesized to govern its biological interactions.

| Property | Value | Source |

| Molecular Formula | C10H12BrNO2 | Guidechem |

| CAS Number | 1072944-41-2 | Guidechem |

| Appearance | White Solid | Guidechem |

The strategic placement of the bromo and methoxy groups on the benzamide scaffold is of particular significance. The bromine atom can influence the compound's pharmacokinetic properties and may participate in halogen bonding, a directional noncovalent interaction that can enhance binding affinity to biological targets. The methoxy group, an electron-donating moiety, can modulate the electronic environment of the aromatic ring and potentially engage in hydrogen bonding, further influencing receptor interactions.

Potential Research Applications: A Landscape of Possibility

The substituted benzamide scaffold is a well-established pharmacophore present in a variety of clinically significant drugs.[2] Based on the known activities of analogous compounds, we can logically project several promising areas of research for this compound.

Neuropharmacology: Targeting Dopamine and Sigma Receptors

Substituted benzamides are renowned for their interaction with dopamine receptors, particularly the D2 subtype, and have been successfully developed as antipsychotic and antidepressant agents.[3] The structural similarities of this compound to known D2 receptor ligands suggest its potential as a modulator of dopaminergic neurotransmission.

Furthermore, the benzamide core is also a recognized scaffold for ligands of the sigma-1 receptor, a unique molecular chaperone implicated in a range of neurological disorders.[4][5] The affinity for these receptors can be finely tuned by the nature and position of substituents on the benzamide ring.

Hypothesized Mechanism of Action:

Oncology: A Potential Avenue for Anticancer Therapeutics

Numerous N-substituted benzamide derivatives have demonstrated promising antiproliferative activities against various cancer cell lines.[6][7][8][9][10] The mechanisms of action are diverse and can include the inhibition of key enzymes such as histone deacetylases (HDACs) or the disruption of protein-protein interactions crucial for tumor growth. The presence of the bromo and methoxy substituents on this compound could enhance its anticancer potential through improved target binding and cellular uptake.

Proposed Anticancer Research Workflow:

Infectious Diseases: Exploring Antimicrobial Properties

The benzamide scaffold has also been explored for its antimicrobial properties.[1][11] The structural features of this compound, including its lipophilicity and potential for specific target interactions, make it a candidate for investigation as a novel antibacterial or antifungal agent. Research in this area would involve screening against a panel of clinically relevant pathogens.

Experimental Protocols: A Guide to Investigation

To facilitate the exploration of these potential applications, the following are detailed, self-validating experimental protocols.

Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of 4-bromo-3-methoxybenzoyl chloride with ethylamine.

Step-by-Step Methodology:

-

Preparation of 4-bromo-3-methoxybenzoyl chloride: To a solution of 4-bromo-3-methoxybenzoic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride in a suitable solvent like dichloromethane. Cool the solution to 0°C and add a solution of ethylamine and a base (e.g., triethylamine) dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[12]

Materials:

-

Cell membranes expressing human dopamine D2 receptors.

-

Radioligand: [3H]-Spiperone.

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the D2 receptor-expressing membranes with varying concentrations of this compound and a fixed concentration of [3H]-Spiperone.

-

For non-specific binding, incubate the membranes with [3H]-Spiperone and a high concentration of haloperidol.

-

Incubate the plates at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay

This protocol describes a method to assess the binding affinity of the test compound for the sigma-1 receptor.[13][14]

Materials:

-

Membrane homogenates from tissues or cells expressing sigma-1 receptors.

-

Radioligand: [3H]-(+)-Pentazocine.

-

Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.

-

Assay Buffer.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Incubate the membrane homogenates with varying concentrations of this compound and a fixed concentration of [3H]-(+)-Pentazocine.

-

Define non-specific binding using a high concentration of a known sigma-1 ligand.

-

Incubate the mixture for a specified time at room temperature.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the Ki value for the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[15][16]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[17][18][19]

Materials:

-

Bacterial or fungal strains of interest.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its substituted benzamide core provides a strong rationale for investigating its potential as a neuropharmacological agent, an anticancer therapeutic, or an antimicrobial compound. The experimental protocols detailed in this guide offer a clear and robust framework for initiating these investigations. Through systematic evaluation, the scientific community can elucidate the true therapeutic potential of this molecule and pave the way for the development of novel drugs to address unmet medical needs. The journey from a promising chemical structure to a life-saving therapeutic is long and challenging, but it begins with the foundational research outlined herein.

References

-

PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

PubMed. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Available from: [Link]

-

MDPI. Synthesis of N-(diisopropylphosphanyl)benzamide. Available from: [Link]

-

MDPI. Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Available from: [Link]

-

PubMed. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. Available from: [Link]

-

NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available from: [Link]

-

PubMed Central. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. Available from: [Link]

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]

-

PubMed Central. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Available from: [Link]

-

PubMed. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. Available from: [Link]

-

NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

-

NIH. Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]

-

Bentham Science. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

NIH. SIGMA RECEPTOR BINDING ASSAYS. Available from: [Link]

-

Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

-

ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

-

Perelman School of Medicine at the University of Pennsylvania. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available from: [Link]

-

ResearchGate. Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available from: [Link]

-

NIH. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Available from: [Link]

-

PubMed. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors. Available from: [Link]

-

Semantic Scholar. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Available from: [Link]

-

PubMed Central. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Available from: [Link]

-

Apec.org. Antimicrobial Susceptibility Testing. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

-

PubMed Central. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Available from: [Link]

-

Frontiers. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Available from: [Link]

-

ResearchGate. Table 2 . Affinities of Sigma Receptor Ligands for the Subtypes of... Available from: [Link]

-

PubMed. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Available from: [Link]

-

MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]

-

ACS Chemical Neuroscience. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. Available from: [Link]

-

DORAS | DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Available from: [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available from: [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

ResearchGate. Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. Available from: [Link]

-

Wikipedia. Sulpiride. Available from: [Link]

-

ACS Publications. Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. Available from: [Link]

-

MOspace. The effects of structural modifications on sigma receptor binding. Available from: [Link]

-

NIH. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]

-

Frontiers. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Available from: [Link]

-

PubMed Central. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available from: [Link]

-

NIH. In vitro assays for the functional characterization of the dopamine transporter (DAT). Available from: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

-

ACS Publications. Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. Available from: [Link]

Sources

- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [mospace.umsystem.edu]

- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. mdpi.com [mdpi.com]

- 19. woah.org [woah.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Core - A Cornerstone of Modern Medicinal Chemistry

The benzamide scaffold, a deceptively simple aromatic amide, stands as a testament to the power of a privileged structure in medicinal chemistry.[1][2] Its remarkable versatility, arising from the stable yet reactive nature of the amide bond and the modifiable phenyl ring, has allowed it to become a foundational building block for a vast array of therapeutic agents.[2][3] For decades, researchers have leveraged the benzamide core to develop drugs across a wide spectrum of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][3][4] This guide, intended for professionals in drug discovery and development, provides an in-depth exploration of the strategies, methodologies, and critical thinking involved in the journey from a simple benzamide to a novel therapeutic candidate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Benzamide Pharmacophore: A Privileged Scaffold in Drug Discovery

The benzamide moiety is more than just a structural component; it is a versatile pharmacophore that can engage in various biological interactions. Its prevalence in clinically successful drugs stems from its ability to be readily modified to achieve desired physicochemical and pharmacological properties.[1][2]

Diverse Biological Activities and Therapeutic Applications

Benzamide derivatives have demonstrated a wide range of pharmacological activities, making them a rich source for drug discovery.[5][6] These activities include:

-

Anticancer: Benzamides have emerged as potent anticancer agents through mechanisms such as histone deacetylase (HDAC) inhibition and poly(ADP-ribose) polymerase (PARP) inhibition.[1][4][7] The o-aminobenzamide moiety, for instance, is a key pharmacophore that chelates the zinc ion in the active site of HDACs, leading to cell-cycle arrest and apoptosis in cancer cells.[1]

-

Central Nervous System (CNS) Disorders: The history of benzamides in medicine is deeply rooted in their impact on the CNS.[3] From the serendipitous discovery of the antiemetic and antipsychotic properties of early benzamides like metoclopramide and sulpiride, this class has expanded to include treatments for a variety of neurological and psychiatric conditions.[3][6] They have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) for Alzheimer's disease and as ligands for G protein-coupled receptors (GPCRs).[8][9][10][11]

-

Antimicrobial and Antiviral: The benzamide scaffold has also been a fruitful starting point for the development of agents against infectious diseases.[5][6][12] For example, structure-activity relationship (SAR) studies have identified benzamide derivatives as potent inhibitors of Mycobacterium tuberculosis QcrB and SARS-CoV proteases.[13][14][15]

-

Other Therapeutic Areas: The pharmacological potential of benzamides extends to cardiovascular diseases, inflammatory conditions, and metabolic disorders.[5][6] They have been explored as glycogen phosphorylase inhibitors for diabetes and as smoothened (SMO) antagonists in developmental pathways.[16][17]

The diverse therapeutic applications of benzamide derivatives are summarized in the table below.

| Therapeutic Area | Target/Mechanism of Action | Example Compound Classes |

| Oncology | HDAC Inhibition, PARP Inhibition, Tubulin Polymerization Inhibition | o-aminobenzamides, Benzamidophenyl derivatives |

| CNS Disorders | Dopamine Receptor Antagonism, AChE Inhibition, Sigma-1 Receptor Agonism, GPR35 Agonism | Substituted benzamides (e.g., Sulpiride), Benzamide-sulfonamides, N-[2-(1H-tetrazol-5-yl)phenyl]benzamides |

| Infectious Diseases | Enzyme Inhibition (e.g., Proteases, QcrB) | Isoindolines, Thiophene-substituted benzamides |

| Metabolic Disorders | Glucokinase Activation, Glycogen Phosphorylase Inhibition | Aminothiazole-benzamides, Imidazole-containing benzamides |

Part 2: Rational Design and Discovery of Novel Benzamide Derivatives

The journey to a novel benzamide therapeutic begins with a deep understanding of the biological target and the principles of medicinal chemistry. A rational design approach, often augmented by computational methods, is crucial for efficiently navigating the vast chemical space of possible benzamide derivatives.

Target Identification and Validation

The selection of a biological target is the first critical step. This choice is often driven by an unmet medical need and a growing understanding of disease pathology. Once a target is identified, be it an enzyme, a receptor, or a signaling protein, it must be validated to ensure that its modulation will lead to the desired therapeutic effect.

Structure-Activity Relationship (SAR) Studies: The Key to Optimization

SAR studies are the cornerstone of lead optimization. By systematically modifying the benzamide scaffold and evaluating the resulting changes in biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. Key areas for modification on the benzamide scaffold include:

-

Substituents on the Phenyl Ring: The nature, position, and size of substituents on the aromatic ring can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. For example, electron-withdrawing groups may be less tolerated in some targets, while electron-rich smaller substitutions can enhance potency.[15]

-

The Amide Bond: The orientation of the amide bond is critical. In some cases, inverting the amide to create an anilide can lead to a complete loss of activity, highlighting the importance of the hydrogen bonding capabilities of the N-H and carbonyl groups.[13]

-

The "R" Group on the Amide Nitrogen: This position allows for significant diversification and the introduction of functionalities that can interact with specific pockets of the target protein.

The following diagram illustrates the key points of diversification on a generic benzamide scaffold.

Caption: Key diversification points for SAR studies on the benzamide scaffold.

Computational Approaches in Benzamide Drug Design

In modern drug discovery, computational chemistry plays a vital role in accelerating the design process. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis can provide valuable insights into how benzamide derivatives bind to their targets.[18] Molecular docking can predict the binding mode of a ligand in the active site of a protein, helping to rationalize observed SAR and guide the design of new analogs with improved interactions.[7][19] 3D-QSAR models can correlate the physicochemical properties of a series of compounds with their biological activity, providing a predictive tool for designing more potent molecules.[18]

Part 3: Core Synthetic Methodologies

The synthesis of novel benzamide derivatives requires a robust and flexible toolkit of chemical reactions. The choice of synthetic route is guided by factors such as the availability of starting materials, functional group tolerance, and the desired scale of the synthesis.[20]

Amide Bond Formation: The Central Reaction

The formation of the amide bond is the linchpin of benzamide synthesis. Several reliable methods are commonly employed:

-

From Acyl Chlorides: This is a classic and often highly efficient method. A substituted benzoic acid is converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired benzamide.[21]

Protocol 1: General Procedure for Benzamide Synthesis via Acyl Chloride

-

Acid Chloride Formation: To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). Cool the solution to 0 °C and add the desired amine (1.0-1.2 eq) followed by a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq) to scavenge the HCl byproduct.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12]

-

-

Amide Coupling Reagents: For more sensitive substrates, direct coupling of a carboxylic acid and an amine using a coupling reagent is preferred. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[20]

Advanced Synthetic Strategies

Beyond direct amide bond formation, other synthetic strategies are employed to construct more complex benzamide derivatives:

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the benzamide scaffold.

-

Multi-Component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient route to novel benzamide libraries.

The following diagram illustrates a general workflow for the synthesis and initial evaluation of a novel benzamide derivative.

Caption: A typical workflow for the synthesis and initial screening of novel benzamide derivatives.

Part 4: Physicochemical Characterization and Biological Evaluation

Once a novel benzamide derivative has been synthesized and purified, it must be thoroughly characterized to confirm its identity, purity, and drug-like properties. This is followed by a cascade of biological assays to determine its potency, selectivity, and mechanism of action.

Essential Physicochemical Characterization

A comprehensive physicochemical characterization is crucial for ensuring the quality and reproducibility of biological data.[22] Key techniques include:

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for confirming the chemical structure of a synthesized compound.[22] Mass spectrometry (MS) provides the molecular weight, and infrared (IR) spectroscopy confirms the presence of key functional groups.

-

Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of a compound. Elemental analysis can also be used to confirm the empirical formula.

-

Lipophilicity and Solubility: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution.[22] Aqueous solubility is another critical parameter for drug development. The shake-flask method is the gold standard for determining LogP.[22]

-

Ionization Constant (pKa): The pKa determines the charge state of a molecule at a given pH, which affects its solubility, permeability, and target binding.[22] Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[22]

The following table summarizes key physicochemical properties and the techniques used to measure them.

| Property | Description | Common Measurement Technique(s) |

| Identity | Confirmation of the chemical structure | NMR, MS, IR |

| Purity | Quantification of the desired compound | HPLC, Elemental Analysis |

| Lipophilicity | Affinity for a nonpolar environment | Shake-Flask Method (LogP) |

| Solubility | Ability to dissolve in an aqueous medium | UV-Vis Spectrophotometry, HPLC |

| Ionization | Acid or base dissociation constant | Potentiometric Titration, UV-Vis Spectrophotometry |

Biological Evaluation: From In Vitro to In Vivo

The biological evaluation of a novel benzamide derivative typically follows a hierarchical approach, starting with simple in vitro assays and progressing to more complex cell-based and in vivo models.

-

In Vitro Assays: These assays are designed to measure the direct interaction of the compound with its purified biological target. Examples include enzyme inhibition assays to determine the IC₅₀ or Kᵢ value, and receptor binding assays to determine the binding affinity (Kₐ or Kₑ).[10]

Protocol 2: General Procedure for an In Vitro Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the test compound (benzamide derivative) in a suitable buffer.

-

Assay Setup: In a microplate, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period for the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation (e.g., the Michaelis-Menten equation) to determine the IC₅₀ value.

-

-

Cell-Based Assays: These assays are performed using living cells to evaluate the effect of the compound in a more biologically relevant context. They can be used to assess cytotoxicity, effects on cell signaling pathways, and functional responses.[17]

-

In Vivo Models: Promising compounds from in vitro and cell-based assays are advanced to in vivo studies in animal models of the disease. These studies are essential for evaluating the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety of the compound.[4]

Conclusion: The Future of Benzamide Derivatives in Medicine

The benzamide scaffold continues to be a highly productive starting point for the discovery of new medicines.[4] Its versatility and synthetic tractability ensure its enduring relevance in medicinal chemistry. Future innovations in this field will likely be driven by a deeper understanding of disease biology, the application of advanced computational design tools, and the development of novel synthetic methodologies that allow for the rapid and efficient exploration of new chemical space. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to the next generation of benzamide-based therapeutics.

References

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). Walsh Medical Media. Retrieved January 19, 2026, from [Link]

-

Welker, A., Kersten, C., Müller, C., Madhugiri, R., Zimmer, C., Müller, P., ... & Schirmeister, T. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

-

Wen, X., Sun, H., Liu, J., Chen, J., & Shen, X. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6736-6743. [Link]

-

Szymański, P., Mikołajczyk, J., Wodyk, E., & Mikiciuk-Olasik, E. (2020). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 25(23), 5757. [Link]

-

Benzamide derivatives reported as AChE and CAs inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Welker, A., Kersten, C., Müller, C., Madhugiri, R., Zimmer, C., Müller, P., ... & Schirmeister, T. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]

-

The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Akocak, S., Bua, S., Gocer, H., Berrino, E., Supuran, C. T., & Göksu, S. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1284. [Link]

-

Kumar, D., Kumar, R., Singh, V., & Kumar, S. (2023). Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Wang, L., Zhang, Y., Wang, Y., Li, Y., & Zhang, H. (2017). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 8(12), 1269-1274. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Rossi, D., Pignataro, L., Schepmann, D., Schmidt, T. J., Wünsch, B., & Peviani, M. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceutics, 15(11), 2588. [Link]

-

Li, J., Zhang, Y., Wang, Y., Li, Y., & Zhang, H. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry, 20(9), 2982-2991. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints. [Link]

-

Li, Y., Wang, Y., Li, Y., & Zhang, H. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20498-20510. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Le, T. B., & Taylor, E. A. (2012). Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside. Organic & Biomolecular Chemistry, 10(24), 4784-4788. [Link]

-

Chen, X., Li, Y., Zhang, Y., Wang, Y., & Zou, Y. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 252, 115243. [Link]

-

Wang, Y., Li, Y., Zhang, Y., & Zhang, H. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2636. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. (2021). PubMed. [Link]

-

[The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography]. (2013). PubMed. [Link]

-

The synthetic route of the new benzamides 1a–g. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]

-

Xie, Y., Zhao, Y., & Chen, L. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1368. [Link]

-

Synthetic route followed for sulfamoyl benzamide derivatives. Reagents... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). PubMed. [Link]

-

Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). Semantic Scholar. [Link]

-

Gao, X., Liu, L., Liu, H., Wang, Z., Zhang, Y., & Yan, J. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 133-141. [Link]

-

N-(diisopropylphosphanyl)benzamide. (2022). MDPI. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). ACS Publications. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Bromo-N-ethyl-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-ethyl-3-methoxybenzamide is a substituted benzamide that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural features, including a halogenated phenyl ring, a methoxy group, and an ethylamide side chain, provide a framework for designing molecules with specific biological activities. While detailed public research on this specific compound is limited, its chemical class and the nature of its substituents suggest it may be of interest in the development of new therapeutic agents.[1] This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and explores its potential, yet unconfirmed, biological significance based on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1072944-41-2 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.115 g/mol | [1] |

| Appearance | White Solid | [1] |

| LogP | 2.59830 | [1] |

| PSA | 38.33000 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 4-bromo-3-methoxybenzoic acid with ethylamine. This reaction can be facilitated by converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a coupling agent to directly form the amide bond.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol outlines a general procedure for the synthesis of this compound from its corresponding benzoic acid via an acyl chloride intermediate.

Materials:

-

4-Bromo-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq). Stir the reaction mixture at room temperature for 1-3 hours or until the reaction is complete, as monitored by TLC or the cessation of gas evolution.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude 4-bromo-3-methoxybenzoyl chloride can be used in the next step without further purification.

-

Amidation: In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Reaction: Add the crude acyl chloride dissolved in a minimal amount of anhydrous DCM dropwise to the cooled amine solution. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel to obtain the final product.

Potential Biological Activities (Hypothetical)

While no specific biological activities have been reported for this compound, the benzamide scaffold is a common feature in many biologically active compounds. Research on structurally similar molecules provides some insights into its potential therapeutic applications.

Potential as a Kinase Inhibitor

Derivatives of 4-bromo-N-phenylbenzamide have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers. These studies suggest that the bromo-substituted benzamide core can serve as a template for developing potent and selective kinase inhibitors. The ethylamide and methoxy substituents on this compound could modulate its binding affinity and selectivity for various kinase targets.

Potential as a Phosphodiesterase (PDE) Inhibitor

Substituted benzamides have also been explored as inhibitors of phosphodiesterases (PDEs), particularly PDE4, which is a key enzyme in the inflammatory process. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates anti-inflammatory effects. The specific substitution pattern of this compound may confer inhibitory activity against PDE isoforms, suggesting its potential as an anti-inflammatory agent.

Analytical Characterization

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, the methoxy carbon, and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (258.115 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

References

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4-Bromo-N-ethyl-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-N-ethyl-3-methoxybenzamide, a substituted benzamide of interest in pharmaceutical research. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's characteristics and safe handling. The protocols herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] Many drugs containing this scaffold are recognized for their effects on the central nervous system, acting as antipsychotics, antidepressants, and antiemetics.[2][3] Their therapeutic efficacy is often attributed to their ability to modulate dopamine and serotonin receptors.[4] The specific compound, this compound, with its unique substitution pattern, presents a valuable scaffold for further investigation in drug discovery programs. Understanding its properties and handling requirements is paramount for any researcher working with this molecule.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical and toxicological properties of a compound is the bedrock of its safe and effective use in a research setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1072944-41-2 | Internal Database |

| Molecular Formula | C₁₀H₁₂BrNO₂ | Internal Database |

| Molecular Weight | 258.11 g/mol | Internal Database |

| Appearance | White to off-white solid | Internal Database |

| Solubility | Soluble in polar organic solvents such as ethanol, acetone, and acetonitrile.[5] | Inferred from general amide properties |

Toxicological Assessment